molecular formula C17H19N3O4S B12477769 N-[3-(acetylamino)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide

N-[3-(acetylamino)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide

Cat. No.: B12477769
M. Wt: 361.4 g/mol
InChI Key: FTJRRPJCFMPANL-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetylamino group, a methylsulfonyl group, and a benzamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide typically involves multiple steps. One common method includes the acetylation of 3-aminophenyl with acetic anhydride to form 3-(acetylamino)phenyl. This intermediate is then reacted with 2-[methyl(methylsulfonyl)amino]benzoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetylamino and methylsulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or sulfonamides.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact pathways and molecular targets involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(acetylamino)phenyl]benzamide
  • 2-[methyl(methylsulfonyl)amino]benzamide
  • N-[3-(methylamino)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide

Uniqueness

N-[3-(acetylamino)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H19N3O4S

Molecular Weight

361.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-[methyl(methylsulfonyl)amino]benzamide

InChI

InChI=1S/C17H19N3O4S/c1-12(21)18-13-7-6-8-14(11-13)19-17(22)15-9-4-5-10-16(15)20(2)25(3,23)24/h4-11H,1-3H3,(H,18,21)(H,19,22)

InChI Key

FTJRRPJCFMPANL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2N(C)S(=O)(=O)C

Origin of Product

United States

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